molecular formula C7H8O2 B1294781 4-Methylresorcinol CAS No. 496-73-1

4-Methylresorcinol

Cat. No. B1294781
CAS RN: 496-73-1
M. Wt: 124.14 g/mol
InChI Key: FNYDIAAMUCQQDE-UHFFFAOYSA-N
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Description

4-Methylresorcinol, also known as 4-methylbenzene-1,3-diol, is a chemical compound with the molecular formula C7H8O2 . It is used in research, particularly in the synthesis of (3’R,4’R)- (+)-cis-khellactone derivatives, which are potent anti-HIV agents .


Synthesis Analysis

4-Methylresorcinol can be synthesized through various methods. One approach involves the reaction of (2-ethoxyvinyl)-phosphonic dichloride with 4-methylresorcinol, resulting in a mixture of regioisomeric cage phosphonates . Another method involves the synthesis of azobenzene-containing bent-core mesogens derived from 4-methylresorcinol .


Molecular Structure Analysis

The molecular structure of 4-Methylresorcinol consists of a benzene ring with two hydroxyl groups and one methyl group attached . The exact arrangement of these groups can influence the compound’s properties and reactivity.


Chemical Reactions Analysis

4-Methylresorcinol can undergo various chemical reactions. For instance, it can react with (2-ethoxyvinyl)-phosphonic dichloride to form a mixture of regioisomeric cage phosphonates . It can also form dark conglomerate phases when used in the synthesis of azobenzene-containing bent-core mesogens .


Physical And Chemical Properties Analysis

4-Methylresorcinol has a molecular weight of 124.14 . It has a melting point of 104-108 °C and a boiling point of 264 °C . Other properties include a density of 1.210, a refractive index of 1.4922, and a flash point of 130 °C .

Scientific Research Applications

Co-crystal Engineering

  • Application : 4-Methylresorcinol is used in the design of ternary molecular solids, particularly in crystal engineering. It has been shown that 2- and 5-methylresorcinol form co-crystals with 4,4'-bipyridine, and these structures can be manipulated by replacing some bipyridine molecules with others of similar shape and size, thus offering a method for engineering ternary co-crystals (Tothadi, Mukherjee, & Desiraju, 2011).

Liquid Crystal Research

  • Application : In the field of liquid crystals, 4-Methylresorcinol derivatives, such as 4-chloro-2-methylresorcinol, have been used as central units in new bent-core molecules. These molecules demonstrate significant liquid crystalline properties, which are influenced by lateral substitution on the outer ring (Alaasar, Prehm, & Tschierske, 2014).

Biochemical Studies

  • Application : Research has explored the interaction of 4-Methylresorcinol with enzymes like tyrosinase. Studies indicate that compounds like 4-methylresorcinol can act as substrates for tyrosinase, and their interaction with the enzyme has been analyzed in terms of kinetic constants and binding mechanisms (García-Jiménez et al., 2016).

Thermochemical Research

  • Application : 4-Methylresorcinol has been studied for its thermochemical properties, specifically the enthalpic effect of methyl substituents in benzenediols. Research in this area contributes to a deeper understanding of the energetics of alkyl substituted benzenediols (Silva & Ferreira, 2009).

Material Science

  • Application : In material science, 4-Methylresorcinol has been used in the synthesis of organic aerogels. The research focused on the preparation of 5-methylresorcinol and formaldehyde-based organic aerogels in non-aqueous media, which has implications for developing new materials with unique properties (Peikolainen et al., 2012).

Safety And Hazards

4-Methylresorcinol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

properties

IUPAC Name

4-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDIAAMUCQQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060092
Record name 1,3-Benzenediol, 4-methyl-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylresorcinol

CAS RN

496-73-1
Record name 4-Methylresorcinol
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Record name 1,3-Benzenediol, 4-methyl-
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Record name 1,3-Benzenediol, 4-methyl-
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Record name 1,3-Benzenediol, 4-methyl-
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Record name 4-methylresorcinol
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Synthesis routes and methods I

Procedure details

2,4-Dihyroxybenzaldehyde (33.97 gm, 0.246 mol) (recrystallized from toluene) was dissolved in spectroscopic grade 2-propanol (3 L) in a round bottom flask fitted with a gas inlet and a bubbler outlet. 10% Palladium on carbon (1.35 gm) was added followed by phosphoric acid (3mL) and the mixture was sparaged with nitrogen. The nitrogen flow was switched to hydrogen and the mixture was rapidly stirred with ice cooling. After 3 hours hydrogen uptake was complete and the catalyst was removed by filtration. The filtrate was stripped down to 200 mL and 200 mL of ethyl acetate was added. The solution was washed with 4×200 mL of water and the combined water extracts back-extracted with ethyl acetate. These organic extracts were water washed and the combined organic layers dried over sodium sulfate and stripped down to afford the product as a colorless crystalline solid (29.95 gm, 98%). M.p.: 106° C. (Lit. 106°-107° C. [J. C. Bell, W. Bridge, and A. Robertson, J. Chem. Soc., 1542-45 (1937)]). NMR (DMSO-d6): δ 1.961 (s, Me), 6.076 (dd, H-6, J[5,6]=8 hz, J[2,6]=2 hz), 6.231 (d, H-2), 6.760 (d, H-5) 8.867 (s, OH), an 9.008 (s, OH).
Quantity
33.97 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.35 g
Type
catalyst
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

The starting material 2,4-dihydroxytoluene was prepared by adding boron tribromide (3.1 ml, 3.2 mmol) to a solution of 2,4-dimethoxytoluene (1 g, 6.5 mmol) in pentane (10 ml) at −70° C. The reaction mixture was allowed to warm to ambient temperature and the mixture stirred for a further 2 hours. Ice water and ethyl acetate were then added and the aqueous layer basified to pH9.5 with 2M aqueous sodium hydroxide solution. After stirring for 10 minutes, the organic layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic extract was washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with methylene chloride/ethyl acetate (9/1) to give 2,4-dihydroxytoluene (759 mg, 94%) as a white solid.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,4-Dihydroxybenzaldehyde (33.97 gm, 0.246 mol) (recrystallized from toluene) was dissolved in spectroscopic grade 2-propanol (3 L) in a round bottom flask fitted with a gas inlet and a bubbler outlet. 10% Palladium on carbon (1.35 gm) was added followed by phosphoric acid (3 mL) and the mixture was sparged with nitrogen. The nitrogen flow was switched to hydrogen and the mixture was rapidly stirred with ice cooling. After 3 hours hydrogen uptake was complete and the catalyst was removed by filtration. The filtrate was stripped down to 200 mL and 200 mL of ethyl acetate was added. The solution was washed with 4×200 mL of water and the combined water extracts back-extracted with ethyl acetate. These organic extracts were water washed and the combined organic layers dried over sodium sulfate and striped down to afford the product as a colorless crystalline solid (29.95 gm, 98%). M.p.: 106° C. (Lit. 106°-107° C. [J. C. Bell, W. Bridge, and A. Robertson, J. Chem. Soc., 1542-45 (1937)]).
Quantity
33.97 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylresorcinol
Reactant of Route 2
4-Methylresorcinol
Reactant of Route 3
4-Methylresorcinol
Reactant of Route 4
4-Methylresorcinol
Reactant of Route 5
4-Methylresorcinol
Reactant of Route 6
4-Methylresorcinol

Citations

For This Compound
312
Citations
G Vardar, TK Wood - Applied and environmental microbiology, 2004 - Am Soc Microbiol
… the F205G TouA saturation mutagenesis variant formed 4-methylresorcinol (0.78 nmol/min/mg … Production of 4-methylresorcinol is uncommon, and prices can exceed $200,000/kg (http://…
Number of citations: 77 journals.asm.org
A Garcia-Jimenez, JA Teruel-Puche, J Berna… - Bioorganic & medicinal …, 2016 - Elsevier
… 4-ethylresorcinol, 2-methylresorcinol and 4-methylresorcinol) was investigated. If the catalytic … with resorcinol, 4-ethylresorcinol or 4-methylresorcinol points to an apparent loss of activity …
Number of citations: 21 www.sciencedirect.com
M Alaasar, M Prehm, M Brautzsch… - Journal of Materials …, 2014 - pubs.rsc.org
… Here we report a series of new BCLCs derived from 4-methylresorcinol 36,37 possessing two azobenzene side arms (An, see Scheme 2). These compounds show B 6 phases if the …
Number of citations: 66 pubs.rsc.org
S Masunaga, Y Urushigawa, Y Yonezawa - Water Research, 1986 - Elsevier
… , 4-methylresorcinol and methylhydroquinone. Three dihydroxytoluene biodegradation experiments with 3-methylcatechol, 4-methylresorcinol … 3-methylcatechol, 4-methylresorcinol and …
Number of citations: 24 www.sciencedirect.com
S Masunaga, Y Urushigawa, Y Yonezawa - Chemosphere, 1983 - Elsevier
… Among them, three kinds of dihydroxytoluenes, 3-methylcatechol, 4-methylresorcinol and methylhydroquinone were identified. The formation of 4-methylresorcinol and …
Number of citations: 9 www.sciencedirect.com
JM Peñarrieta, JA Alvarado, B Åkesson… - Molecular nutrition & …, 2008 - Wiley Online Library
… Resorcinols Resorcinol and 4-methylresorcinol were tentatively identified as being the principal phenolic compounds of canihua. They are not common in nature but several plant …
Number of citations: 130 onlinelibrary.wiley.com
TW Flechtner, B Winnik, W Winnik… - Journal of mass …, 1996 - Wiley Online Library
… Ion b, derived from 4methylresorcinol, may be either of the two structures b' or b" or a mixture of the two. The structures of the methylresorcinols 1-3 and their corresponding pseudo…
MAVR da Silva, AIMCL Ferreira - The Journal of Chemical Thermodynamics, 2009 - Elsevier
The present work is part of a research program on the energetics of formation of alkyl substituted benzenediols, aiming the study of the enthalpic effect of the introduction of methyl …
Number of citations: 20 www.sciencedirect.com
PYA Ahamad, AAM Kunhi, S Divakar - World Journal of Microbiology and …, 2001 - Springer
… Formation of 2-methyl-4oxalocrotonate was envisaged as taking place from 5-hydroxy-2-methylmuconic semialdehyde, the ring-cleavage product of 4-methylresorcinol, a possible …
Number of citations: 29 link.springer.com
TS Gore, TB Panse, K Venkataraman - … of the Indian Academy of Sciences …, 1949 - Springer
… a mixture of 2-benzeneazo-4-methylresorcinol (XV) and 6-benzeneazo-4-methylresorcinol (XIII) … ), prepared by condensing 4-methylresorcinol with ethyl cyanoformate according to Huns…
Number of citations: 1 link.springer.com

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